Dehydro Isradipine Dehydro Isradipine This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
The main metabolite of Isradipine.
Brand Name: Vulcanchem
CAS No.: 116169-18-7
VCID: VC21339384
InChI: InChI=1S/C19H19N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9H,1-5H3
SMILES: CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
Molecular Formula: C19H19N3O5
Molecular Weight: 369.4 g/mol

Dehydro Isradipine

CAS No.: 116169-18-7

Cat. No.: VC21339384

Molecular Formula: C19H19N3O5

Molecular Weight: 369.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dehydro Isradipine - 116169-18-7

CAS No. 116169-18-7
Molecular Formula C19H19N3O5
Molecular Weight 369.4 g/mol
IUPAC Name 5-O-methyl 3-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C19H19N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9H,1-5H3
Standard InChI Key XXUCEEUFISNYCI-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
Canonical SMILES CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
Appearance Pale Yellow Solid
Melting Point 53-55˚C

Chemical Structure and Properties

Molecular Identification

Dehydro Isradipine is chemically identified as 5-O-methyl 3-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate. This compound has a molecular formula of C19H19N3O5 and a molecular weight of 369.4 g/mol. As an oxidized derivative of Isradipine, it maintains the core structure while featuring key modifications that influence its pharmacological profile.

Structural Characteristics

The structural backbone of Dehydro Isradipine features a dihydropyridine calcium channel blocker framework that has undergone oxidation. This transformation results in altered binding properties while preserving certain pharmacological activities. The compound's IUPAC name reflects its complex structure, which includes both a pyridine ring system and a benzoxadiazole component connected through a specific bonding arrangement.

Synthesis and Production

Synthetic Pathways

The primary synthetic route for obtaining Dehydro Isradipine involves controlled oxidation of the parent compound Isradipine. This process typically employs oxidizing agents such as potassium permanganate or chromium trioxide under carefully monitored conditions to ensure selective formation of the dehydro derivative. The reaction parameters must be precisely controlled to prevent over-oxidation or formation of unwanted by-products.

Industrial Manufacturing

In industrial settings, the production of Dehydro Isradipine often involves optimized large-scale oxidation processes. These manufacturing methods typically utilize continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound with high purity and yield. Quality control measures are essential to ensure batch-to-batch consistency.

Pharmacological Mechanism of Action

Calcium Channel Inhibition

Dehydro Isradipine exerts its pharmacological effects primarily through inhibition of L-type calcium channels. By blocking these channels, the compound prevents calcium ion influx into vascular smooth muscle cells, resulting in decreased arterial smooth muscle contractility and subsequent vasodilation. This mechanism resembles that of other dihydropyridine calcium channel blockers but may exhibit unique binding characteristics.

Receptor Binding

The compound binds to calcium channels with high affinity, stabilizing their inactive conformation and effectively preventing calcium entry into cells. This binding profile contributes to its vasodilatory properties and potential therapeutic applications. The specific binding characteristics may differ from those of the parent compound due to structural modifications.

Chemical Reactivity

Reaction Types

Dehydro Isradipine participates in several types of chemical reactions that can modify its structure and properties. These include:

  • Further oxidation reactions leading to additional oxidized derivatives

  • Reduction reactions potentially converting it back to Isradipine or related compounds

  • Nucleophilic substitution reactions at specific molecular positions

Common Reagents

The reactivity of Dehydro Isradipine can be exploited using various reagents depending on the desired transformation:

Reaction TypeCommon ReagentsTypical Conditions
OxidationPotassium permanganate, Chromium trioxideControlled temperature, Aqueous/organic interface
ReductionSodium borohydride, Lithium aluminum hydrideLow temperature, Anhydrous conditions
SubstitutionHalogenating agents, Nucleophiles (amines, thiols)Varied based on specific transformation

These reactions generate modified derivatives with potentially altered pharmacological profiles.

Biological Activity

Neuroprotective Effects

Recent research has identified potential neuroprotective properties associated with Dehydro Isradipine and related compounds. Studies suggest these effects may result from the modulation of calcium signaling in neurons, potentially reducing excitotoxicity and oxidative stress associated with neurodegenerative conditions.

Comparative Neuroprotective Effects

The table below presents comparative data on the neuroprotective effects of Isradipine (parent compound of Dehydro Isradipine) and other calcium channel blockers:

CompoundConcentration (μM)Cell Viability (%)Neurotoxicity Reduction (%)
Isradipine17050
Nimodipine106040
Verapamil157555
Diltiazem554030

This data illustrates the relative efficacy of Isradipine compared to other calcium channel blockers in neuroprotection models.

Comparative Pharmacology

Related Compounds

Dehydro Isradipine shares pharmacological properties with several related compounds, each with distinct characteristics:

  • Isradipine: The parent compound, a dihydropyridine calcium channel blocker primarily used for hypertension treatment .

  • Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory properties but different pharmacokinetic profile.

  • Felodipine: Structurally related to Isradipine and employed for similar therapeutic purposes, particularly in hypertension management.

Distinctive Features

While sharing the core mechanism of action with other dihydropyridines, Dehydro Isradipine possesses unique features stemming from its specific metabolic origin and structural modifications. These differences may contribute to distinct pharmacokinetic and pharmacodynamic profiles, potentially offering advantages in certain clinical scenarios.

Research Applications

Scientific Research Utilization

Dehydro Isradipine serves multiple roles in scientific research:

  • As a reference compound in analytical chemistry for developing new analytical methods

  • In biological studies examining calcium channel modulation

  • In investigating potential neuroprotective mechanisms

  • As a component in pharmaceutical formulation research

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator